4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide
CAS No.: 912771-46-1
Cat. No.: VC8316668
Molecular Formula: C13H16ClN3O2
Molecular Weight: 281.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912771-46-1 |
|---|---|
| Molecular Formula | C13H16ClN3O2 |
| Molecular Weight | 281.74 g/mol |
| IUPAC Name | 4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]benzamide |
| Standard InChI | InChI=1S/C13H16ClN3O2/c14-10-5-3-9(4-6-10)11(18)16-13(12(15)17-19)7-1-2-8-13/h3-6,19H,1-2,7-8H2,(H2,15,17)(H,16,18) |
| Standard InChI Key | OWFKEQFYRUHPPL-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCC(C1)(/C(=N/O)/N)NC(=O)C2=CC=C(C=C2)Cl |
| SMILES | C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl |
Introduction
4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide is a synthetic organic compound with the molecular formula C13H16ClN3O2 and a molecular weight of 281.74 g/mol. It belongs to the benzamide family, characterized by the presence of a benzene ring attached to an amide group. The compound is identified by its CAS number 912771-46-1 and is known for its specific structural and physicochemical properties, which make it a potential candidate for various applications in medicinal chemistry and material sciences .
Synthesis and Molecular Modeling
The synthesis of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide typically involves multi-step organic reactions, including:
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Introduction of the chlorobenzamide moiety.
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Cyclization to incorporate the cyclopentyl group.
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Addition of the hydroxycarbamimidoyl group using hydroxylamine derivatives.
Molecular modeling studies suggest that the compound exhibits favorable binding interactions with biological targets due to its hydrogen-bond donor and acceptor groups. Computational docking studies could further elucidate its potential as a pharmacologically active agent .
Physicochemical Characteristics
This compound's physicochemical properties, such as solubility, lipophilicity, and stability, are critical for its application in drug design:
Safety Considerations
While detailed toxicological data are unavailable, compounds with similar structures often exhibit low acute toxicity but require evaluation for long-term effects on organ systems.
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